molecular formula C10H14Br2S B12554010 3,5-Dibromo-2-hexylthiophene CAS No. 183960-83-0

3,5-Dibromo-2-hexylthiophene

Cat. No.: B12554010
CAS No.: 183960-83-0
M. Wt: 326.09 g/mol
InChI Key: JNBJKPRIBRZUDY-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-hexylthiophene is an organobromine compound with the molecular formula C10H14Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromo-2-hexylthiophene can be synthesized through a multi-step process. One common method involves the bromination of 3-hexylthiophene using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) under inert atmosphere conditions . The reaction typically proceeds at room temperature and yields the desired dibromo compound.

Industrial Production Methods

Industrial production of this compound often employs similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-hexylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-hexylthiophene in its applications is primarily related to its ability to form conjugated systems. In organic electronics, the compound’s bromine atoms facilitate cross-coupling reactions, enabling the formation of extended π-conjugated systems. These systems enhance charge carrier mobility and improve the material’s electronic properties . In medicinal applications, the presence of electron-withdrawing groups can influence biological activity, such as thrombolytic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-2-hexylthiophene is unique due to its specific substitution pattern, which allows for selective functionalization and the formation of highly regioregular polymers. This enhances the material’s electronic properties and makes it particularly valuable in the development of advanced organic electronic devices .

Properties

CAS No.

183960-83-0

Molecular Formula

C10H14Br2S

Molecular Weight

326.09 g/mol

IUPAC Name

3,5-dibromo-2-hexylthiophene

InChI

InChI=1S/C10H14Br2S/c1-2-3-4-5-6-9-8(11)7-10(12)13-9/h7H,2-6H2,1H3

InChI Key

JNBJKPRIBRZUDY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C=C(S1)Br)Br

Origin of Product

United States

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